molecular formula C12H18FN B13313459 [1-(4-Fluorophenyl)propyl](propan-2-yl)amine

[1-(4-Fluorophenyl)propyl](propan-2-yl)amine

Cat. No.: B13313459
M. Wt: 195.28 g/mol
InChI Key: GSUYUXNRMHWZQM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propylamine is a secondary amine featuring a propyl chain substituted with a 4-fluorophenyl group and an isopropylamine moiety. Its structure is characterized by the formula C₁₂H₁₇FN, with a molecular weight of 194.27 g/mol. The compound’s fluorinated aromatic ring and branched alkylamine substituents influence its physicochemical properties, such as lipophilicity (predicted logP ~3.5) and basicity (pKa ~10.2).

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-4-12(14-9(2)3)10-5-7-11(13)8-6-10/h5-9,12,14H,4H2,1-3H3

InChI Key

GSUYUXNRMHWZQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the following core steps:

  • Construction of the chiral 1-(4-fluorophenyl)propan-1-amine backbone.
  • Introduction or alkylation of the amine nitrogen with an isopropyl group.
  • Use of reductive amination or catalytic asymmetric hydrogenation to achieve chirality and substitution.

These steps are often performed using:

Specific Synthetic Routes

Reductive Amination Approach
  • Starting from 4-fluorophenylpropanal , the aldehyde is reacted with isopropylamine under reductive amination conditions.
  • Reducing agents such as sodium triacetoxyborohydride (Na(OAc)3BH) in solvents like dichloroethane or methanol are used.
  • Reaction conditions: room temperature to mild heating (0–25°C), reaction times typically 2–4 hours.
  • Yields reported for similar reductive aminations range from 80% to 95%, with high selectivity for the secondary amine product.
Catalytic Asymmetric Hydrogenation
  • Imines formed from 4-fluorophenylpropanal and isopropylamine can be hydrogenated using chiral transition metal catalysts.
  • Catalysts such as iridium complexes with chiral phosphine-oxazoline ligands (e.g., TunePhos, SpiroPhos) have shown excellent enantioselectivities (up to >95% ee) and yields (up to 90%).
  • Reaction conditions: mild hydrogen pressure (1–50 bar), temperatures between 20–50°C.
  • This method allows direct access to the chiral amine with controlled stereochemistry.
Alkylation of Primary Amines
  • Starting from (R)-1-(4-fluorophenyl)propan-1-amine, alkylation with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as triethylamine can yield the target secondary amine.
  • Solvents like dichloromethane or ethyl acetate are preferred.
  • Reaction temperatures are maintained between 0–25°C to prevent side reactions.
  • Yields are typically high (80–90%) with proper control of stoichiometry and reaction time.

Reaction Conditions and Yields Summary Table

Method Key Reagents & Catalysts Solvent(s) Temperature (°C) Reaction Time Yield (%) Enantioselectivity (ee %) Notes
Reductive Amination 4-fluorophenylpropanal, isopropylamine, Na(OAc)3BH Dichloroethane, MeOH 0–25 2–4 h 80–95 Moderate to high Mild conditions, high selectivity
Catalytic Asymmetric Hydrogenation Chiral Iridium catalyst (e.g., TunePhos) Methanol, THF 20–50 4–12 h 85–90 >95 Excellent stereocontrol
Alkylation (R)-1-(4-fluorophenyl)propan-1-amine, isopropyl bromide, triethylamine DCM, ethyl acetate 0–25 1–3 h 80–90 N/A Requires careful base control

Additional Notes on Related Compounds and Metabolites

  • Related fluorophenyl amines have been studied in various pharmacological contexts, emphasizing the importance of stereochemistry and substitution patterns for biological activity.
  • Metabolites of structurally related compounds include N-(4-fluorophenyl)-N-isopropylacetamide, indicating possible metabolic pathways involving N-alkylation and oxidation.

Chemical Reactions Analysis

Reductive Amination and Hydrogenation

The compound can participate in reductive amination processes due to its secondary amine structure. Studies on analogous fluorophenylpropan-2-amines show catalytic hydrogenation with Rh/ZhaoPhos-L11a achieves >99% enantiomeric excess (ee) under 1 bar H₂ . This suggests potential for asymmetric synthesis of chiral amine derivatives.

Table 1: Catalytic Hydrogenation Parameters

CatalystPressureee (%)Yield (%)Substrate Scope
Rh/ZhaoPhos-L11a1 bar9992Cyclic amines, benzoxazines
Ir/(S)-SegPhos-L9b50 psi9785Exocyclic amines

Oxidation Reactions

The amine group undergoes oxidation to form nitroso or hydroxylamine intermediates. For structurally similar compounds:

  • KMnO₄ in acidic conditions oxidizes secondary amines to ketones.

  • CrO₃ selectively oxidizes benzylic C–H bonds adjacent to fluorophenyl groups, forming imines.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group enables nucleophilic substitution under harsh conditions (e.g., NaNH₂ in NH₃(l)) . This replaces fluorine with groups like –OH or –NH₂, though electron-withdrawing effects of the adjacent amine may reduce reactivity compared to non-aminated analogs.

Salt Formation and Alkylation

The amine reacts with acids (e.g., HCl, H₂SO₄) to form stable salts. Alkylation with CH₃I or EtBr in THF yields quaternary ammonium derivatives . These reactions proceed at room temperature with >80% efficiency .

Enzymatic Resolution

Chiral resolution of racemic mixtures uses lipases (e.g., Candida antarctica) in biphasic systems. For a related compound, (1R)-1-(4-fluorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol, enzymatic acylation achieves 94% ee .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the fluorophenyl ring. A patent (EP3317252B1) highlights similar compounds undergoing Pd(OAc)₂ -mediated cross-couplings with aryl boronic acids at 80°C .

Key Research Findings:

  • Steric Effects : The isopropyl group hinders electrophilic aromatic substitution at the para position.

  • Hydrogen Bonding : The amine’s –NH– group acts as a hydrogen-bond donor (Δδ = 0.35 ppm in DMSO vs. CDCl₃), influencing reactivity in polar solvents .

  • Catalytic Asymmetry : Ru/MsDPEN complexes enable enantioselective reductions with 1,2-selectivity for styryl-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for studying the behavior of fluorinated amines in biological systems.

Medicine: In the field of medicine, 1-(4-Fluorophenyl)propylamine may be investigated for its potential therapeutic properties

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain targets, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in amine substitution, alkyl chain length, or aromatic substituents. Key comparisons include:

1-(4-Fluorophenyl)-2-methylpropan-2-amine ()
  • Structure : Tertiary amine with a tert-butyl group attached to the 4-fluorophenyl ring.
  • Key Differences : The tert-butyl group increases steric hindrance and lipophilicity (logP 3.8 vs. ~3.5 for the target compound).
Citalopram ()
  • Structure: Tertiary amine (dimethylaminopropyl) linked to a benzofuran-5-carbonitrile and 4-fluorophenyl group.
  • Key Differences : The benzofuran moiety and nitrile group enhance serotonin reuptake inhibition (SSRI activity), unlike the target compound’s simpler structure.
  • Applications : FDA-approved antidepressant since 1998 .
1-(4-Fluorophenyl)-2-propanamine ()
  • Structure : Primary amine with a phenethylamine backbone and fluorine at the para position.
N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine ()
  • Structure : Propargyl chain with a benzylamine substituent.
  • Key Differences : The alkyne group and benzyl substitution alter reactivity and bioavailability compared to the saturated propyl chain in the target compound .

Physicochemical Properties

Property 1-(4-Fluorophenyl)propylamine 1-(4-Fluorophenyl)-2-methylpropan-2-amine Citalopram 1-(4-Fluorophenyl)-2-propanamine
Amine Type Secondary Tertiary Tertiary Primary
logP ~3.5 (predicted) 3.8 3.5 2.1
Molecular Weight 194.27 181.23 324.39 153.19
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl

Metabolic and Toxicity Considerations

  • Metabolism : Fluorinated aryl amines often undergo hepatic oxidation (e.g., cytochrome P450-mediated N-dealkylation). The isopropyl group in the target compound may yield acetone and propylamine metabolites.
  • Toxicity : Secondary amines are less prone to forming toxic N-oxides compared to tertiary amines (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine) .

Biological Activity

1-(4-Fluorophenyl)propylamine, also known as 1-(4-Fluorophenyl)propan-2-amine, is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural characteristics, including the fluorophenyl group and propan-2-ylamine moiety, suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of 1-(4-Fluorophenyl)propylamine is C11H16FN. The compound features a propyl chain attached to a secondary amine, with a fluorinated phenyl group that may enhance its lipophilicity and receptor binding affinity.

The biological activity of 1-(4-Fluorophenyl)propylamine primarily involves its action as a 5-HT receptor agonist , which stimulates the release of neurotransmitters such as dopamine in the brain. This mechanism underlies its potential use in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and Post-Traumatic Stress Disorder (PTSD) .

Biological Activity Overview

Recent studies have explored various aspects of the compound's biological activity:

  • Neuropharmacological Effects :
    • The compound has been investigated for its effects on neurotransmitter systems, particularly its role in modulating serotonin and dopamine pathways.
    • It has shown promise in enhancing dopaminergic activity, which is crucial for mood regulation and cognitive functions.
  • Enzyme Interaction :
    • Research indicates that 1-(4-Fluorophenyl)propylamine may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters in synaptic clefts.
  • Potential Therapeutic Applications :
    • The compound is being studied for its potential use in treating various psychiatric disorders due to its ability to modify neurochemical pathways.

Case Studies

Several case studies highlight the biological impact of 1-(4-Fluorophenyl)propylamine:

Study 1: Neurotransmitter Release

A study assessed the effects of the compound on dopamine release in vitro. Results indicated a significant increase in dopamine levels when treated with varying concentrations of 1-(4-Fluorophenyl)propylamine, suggesting its potential as a stimulant.

Study 2: Receptor Binding Affinity

In another study, binding assays demonstrated that the compound has a high affinity for serotonin receptors, particularly 5-HT2A and 5-HT3 subtypes. This interaction is crucial for understanding its therapeutic potential in mood disorders.

Comparative Analysis

To better understand the unique properties of 1-(4-Fluorophenyl)propylamine, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
1-(3-Chlorophenyl)propylamineChlorophenyl groupDifferent receptor interactions due to chlorine substitution
1-(4-Methoxyphenyl)propan-2-amineMethoxy groupPotentially different metabolic pathways due to methoxy substitution
1-(4-Fluorophenyl)-N-isopropylanilineIsopropylaniline structureEnhanced lipophilicity may improve bioavailability

Q & A

Basic Research: What are the established synthetic routes for 1-(4-Fluorophenyl)propylamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 1-(4-Fluorophenyl)propylamine can be achieved via:

  • Nucleophilic substitution : Reacting a haloalkane (e.g., 1-(4-fluorophenyl)propyl halide) with isopropylamine in the presence of a base (e.g., KOH) to facilitate deprotonation and substitution. Yield optimization requires controlled stoichiometry (1:1.2 amine-to-haloalkane ratio) and inert atmospheres to prevent side reactions .
  • Reductive amination : Condensing 4-fluorophenylpropanal with isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method is pH-sensitive (optimal pH 6-7) and benefits from catalytic acetic acid to stabilize intermediates .
  • Enzymatic resolution : For enantioselective synthesis, Candida antarctica lipase B (CAL-B) resolves racemic mixtures in anhydrous ethyl acetate/heptane solvent systems at 35°C, achieving >70% enantiomeric excess .

Basic Research: What analytical techniques are recommended for characterizing 1-(4-Fluorophenyl)propylamine and verifying purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm and isopropyl methyl groups at δ 1.0–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 196.17 g/mol) and detects impurities .
  • HPLC-UV : Reverse-phase C18 columns with ethanol/water gradients (e.g., 70:30 v/v) assess purity (>98% by area under the curve). UV detection at λmax ≈ 266–272 nm is optimal for fluorophenyl chromophores .

Advanced Research: How can enantiomeric resolution of 1-(4-Fluorophenyl)propylamine be optimized for pharmacological studies?

Methodological Answer:

  • Kinetic resolution with CAL-B lipase : Use 20% w/w enzyme loading in a 3:1 heptane/ethyl acetate solvent system at 35°C. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers with ≥90% enantiomeric excess .
  • Solvent engineering : Polar aprotic solvents (e.g., THF) improve enzyme stability, while additives like triethylamine (0.5% v/v) suppress racemization during prolonged reactions .

Advanced Research: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Control for enantiomer ratios : Conflicting receptor affinity data (e.g., σ-receptor vs. serotonin transporter) may arise from unaccounted enantiomeric mixtures. Validate enantiopurity via circular dichroism (CD) spectroscopy before assays .
  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (e.g., PBS pH 7.4 with 0.1% BSA) to minimize variability. For example, conflicting pressor activity in cardiovascular models may stem from differences in anesthesia protocols or dosing schedules .

Advanced Research: What strategies are recommended for evaluating the metabolic stability of 1-(4-Fluorophenyl)propylamine in preclinical models?

Methodological Answer:

  • In vitro microsomal assays : Incubate 10 µM compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the propyl chain or fluorophenyl ring) .
  • Solubility optimization : Prepare stock solutions in ethanol (30 mg/mL) and dilute to ≤2 mg/mL in PBS for dosing. Avoid DMSO due to potential solvent interactions in metabolic pathways .

Advanced Research: How can computational modeling predict the σ-receptor binding affinity of 1-(4-Fluorophenyl)propylamine derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with σ1 receptor crystal structures (PDB ID: 5HK1). Parameterize fluorophenyl and propylamine moieties for van der Waals and electrostatic interactions. Validate predictions with experimental IC50 values from radioligand displacement assays (e.g., 3^3H-(+)-pentazocine) .
  • QSAR modeling : Train models on datasets of spirocyclic σ ligands to correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with binding energy (∆G ≤ -8 kcal/mol indicates high affinity) .

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